molecular formula C14H16N4 B11057738 2-Amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile

2-Amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile

Cat. No.: B11057738
M. Wt: 240.30 g/mol
InChI Key: MJGKITIFCHNMOT-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine derivative, the introduction of the amino group, ethyl group, methyl group, and pyrrol group can be achieved through a series of substitution and addition reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a wide range of substituted pyridine compounds.

Scientific Research Applications

2-Amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile include other substituted pyridine derivatives, such as:

  • 2-Amino-6-ethyl-5-methylpyridine-3-carbonitrile
  • 2-Amino-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile
  • 2-Amino-6-ethyl-4-(1-methylpyrrol-2-yl)pyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

2-amino-6-ethyl-5-methyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H16N4/c1-4-11-9(2)13(10(8-15)14(16)17-11)12-6-5-7-18(12)3/h5-7H,4H2,1-3H3,(H2,16,17)

InChI Key

MJGKITIFCHNMOT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CN2C)C

Origin of Product

United States

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